3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane
Description
3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane is a bicyclic amine derivative featuring a thiophene-substituted methyl group at the 3-position of the 3,8-diazabicyclo[3.2.1]octane scaffold. This compound belongs to the diazabicycloalkane family, a class of molecules with significant biomedical relevance due to their structural rigidity and ability to interact with biological targets, particularly in the central and peripheral nervous systems (CNS/PNS) . The thiophene moiety introduces sulfur-containing aromaticity, which may enhance electronic interactions with receptors compared to purely hydrocarbon substituents.
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-11(14-5-1)8-13-6-9-3-4-10(7-13)12-9/h1-2,5,9-10,12H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCFBIVFOWEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[32One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction uses vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to form the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the bicyclic core can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced bicyclic compounds, and halogenated thiophene derivatives.
Scientific Research Applications
Analgesic Activity
Research has indicated that derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit significant analgesic properties. For instance, studies have shown that certain modifications to the core structure can enhance binding affinity to mu-opioid receptors, leading to increased analgesic effects . The compound's ability to mimic natural ligands makes it a candidate for developing new pain management therapies.
Central Nervous System (CNS) Modulation
The compound's structural characteristics enable it to interact with various neurotransmitter systems, including serotonin and dopamine pathways. This interaction suggests potential applications in treating CNS disorders such as depression and anxiety . The development of selective modulators based on this scaffold could lead to innovative treatments with fewer side effects compared to existing medications.
Synthetic Pathways
The synthesis of 3-(Thiophen-2-Ylmethyl)-3,8-diazabicyclo[3.2.1]octane involves several key steps:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the thiophene group via electrophilic substitution or coupling reactions.
- Functionalization at various positions to enhance biological activity.
These synthetic strategies allow for the creation of a library of derivatives that can be screened for biological activity.
Case Studies on Derivatives
Several studies have focused on synthesizing derivatives to explore their pharmacological profiles:
- A derivative with a substituted thiophene group showed improved efficacy in preclinical models for pain relief.
- Another study highlighted a compound that exhibited anti-inflammatory properties alongside analgesic effects, suggesting a dual-action mechanism beneficial for chronic pain conditions .
Potential Therapeutic Uses
The versatility of this compound extends to potential therapeutic applications:
- Pain Management : As noted earlier, its analgesic properties make it suitable for developing new pain relief medications.
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Antitumor Activity : Some derivatives have shown promise in preliminary studies for inhibiting tumor growth, warranting further investigation into their mechanisms and efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The thiophene ring can participate in π-π interactions, further stabilizing the compound within the binding site .
Comparison with Similar Compounds
Table 1: Key Comparative Data of 3,8-Diazabicyclo[3.2.1]Octane Derivatives
*α7 nAChR: α7 nicotinic acetylcholine receptor
Key Comparisons
Thiophene’s lower electron density and smaller size may influence solubility and target selectivity . Derivatives with p-nitrocinnamyl substituents () exhibit µ-opioid receptor affinity due to nitro-group-enhanced electrostatic interactions and conformational rigidity mimicking morphine’s structure .
Scaffold Rigidity and Receptor Affinity :
- The 3,8-diazabicyclo[3.2.1]octane core provides structural rigidity, as shown in quantum mechanical studies comparing it to morphine’s fused-ring system (). This rigidity is critical for high-affinity binding to opioid receptors in cinnamyl derivatives .
- In contrast, the 8,10-diazabicyclo[4.3.1]decane scaffold () offers a larger ring system, enabling diverse substituent placement for nicotinic receptor modulation .
Pharmacological Applications: While the thiophene derivative is theorized to target nicotinic receptors (similar to other diazabicycloalkanes in ), the phenylmethyl analog lacks reported receptor activity, highlighting the substituent’s role in bioactivity .
Biological Activity
3-(Thiophen-2-Ylmethyl)-3,8-diazabicyclo[3.2.1]octane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a thiophene moiety. Its chemical formula can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNS
- Molecular Weight: 218.32 g/mol
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Cannabinoid Receptor Modulation: Some studies suggest that thiophene derivatives can interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .
- Antiviral Activity: Certain analogs have shown promise in inhibiting human cytomegalovirus (HCMV) replication, with increased activity compared to traditional antiviral agents .
- Antibacterial Properties: The compound’s structural features may contribute to its effectiveness against specific bacterial strains by targeting virulence factors such as the type III secretion system .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Case Study on Antiviral Activity:
A recent study demonstrated that a series of thiophene derivatives, including those structurally related to this compound, exhibited significant antiviral effects against HCMV. The lead compound showed an IC50 value significantly lower than existing treatments, highlighting its potential as a therapeutic agent . -
Case Study on Cannabinoid Modulation:
Research conducted on cannabinoid receptor interactions revealed that thiophene-based compounds could modulate receptor activity effectively. This modulation was linked to reduced inflammatory responses in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
